Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

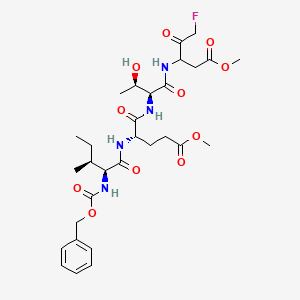

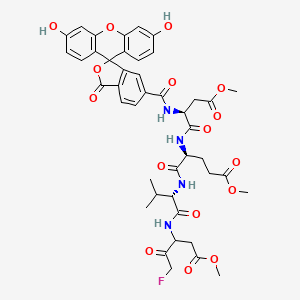

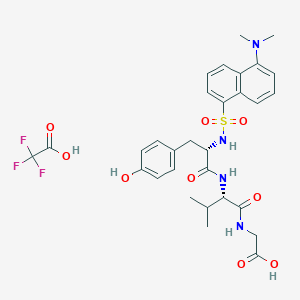

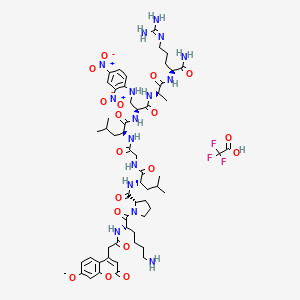

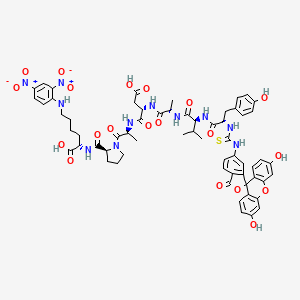

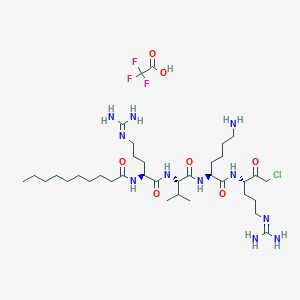

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, also known as Dec-RVKR-CMK, is a synthetic furin inhibitor . It acts against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV) through the inhibition of furin-mediated prM cleavage . It has been used by many groups as a reference inhibitor to study the effect of furin and related proprotein convertases .

Chemical Reactions Analysis

Dec-RVKR-CMK binds to the catalytic site of furin, inhibiting the cleavage and fusion activity of viral glycoproteins, as well as virus replication . It has been demonstrated that Dec-RVKR-CMK decreased the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells .Physical And Chemical Properties Analysis

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate is a tetrapeptide and an organochlorine compound . It is a synthetic furin inhibitor suitable for clinical purposes . The salt form of this compound is trifluoroacetate .Wissenschaftliche Forschungsanwendungen

- Biological Impact :

- Significance :

- Findings :

- Relevance :

- Rationale :

Proprotein Convertase Inhibition

Viral Infection Research

Neuroendocrine Studies

Cardiovascular Research

Antiviral Drug Development

Enzyme Inhibition Strategies

Wirkmechanismus

Target of Action

Decanoyl-RVKR-CMK (TFA), also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, is a subtilisin/Kex2p-like proprotein convertase inhibitor . It blocks the activity of all seven convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) . These convertases play a crucial role in the processing of proproteins to generate bioactive peptides or to activate enzymes and growth factors .

Mode of Action

Decanoyl-RVKR-CMK (TFA) interacts with its targets, the proprotein convertases, by binding to their catalytic site, thereby blocking their activity . This inhibition prevents the convertases from cleaving proproteins, which disrupts the generation of bioactive peptides and the activation of enzymes and growth factors .

Biochemical Pathways

The inhibition of proprotein convertases by Decanoyl-RVKR-CMK (TFA) affects several biochemical pathways. For instance, it abolishes the processing of proET-1 in endothelial cells and inhibits the regulated secretion of the neuronal polypeptide VGF in PC12 cells . It also inhibits the cleavage of glycoprotein B of human cytomegalovirus .

Pharmacokinetics

It is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The action of Decanoyl-RVKR-CMK (TFA) results in several molecular and cellular effects. It blocks the fusion of flavaviruses and coronaviruses, including SARS-CoV-2, with the membrane of human host cells . It also inhibits the processing of proET-1 in endothelial cells and the secretion of VGF in PC12 cells . Furthermore, it inhibits the cleavage of SARS-CoV-2 spike protein by furin and blocks viral cell entry .

Eigenschaften

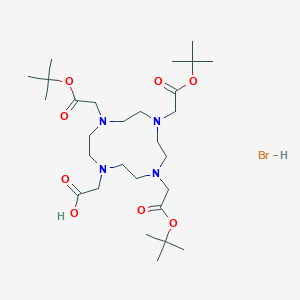

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26-,29-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMXBIIZDOWKAX-AZRYXFGXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67ClF3N11O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decanoyl-RVKR-CMK (TFA) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.